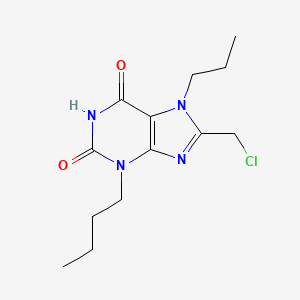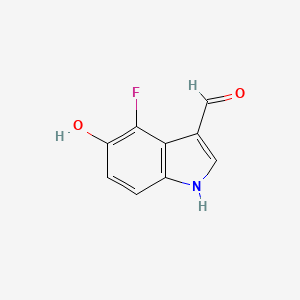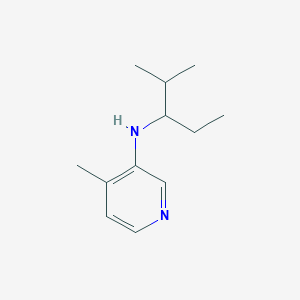
1-(1H-Pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol is an organic compound that features a pyrrole ring and a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol typically involves the reaction of a pyrrole derivative with a trifluorophenyl ketone under specific conditions. One common method is the reduction of the corresponding ketone using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1-(1H-Pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminum hydride) are common.
Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions could introduce new functional groups to the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 1-(1H-Pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(1H-Pyrrol-2-yl)-1-phenylethanol: Lacks the trifluoromethyl groups, which may affect its reactivity and properties.
1-(1H-Pyrrol-2-yl)-1-(4-fluorophenyl)ethanol: Contains a single fluorine atom, leading to different chemical behavior.
1-(1H-Pyrrol-2-yl)-1-(3,4-difluorophenyl)ethanol: Has two fluorine atoms, which may influence its interactions and stability.
Uniqueness
1-(1H-Pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol is unique due to the presence of three fluorine atoms on the phenyl ring
Properties
Molecular Formula |
C12H10F3NO |
|---|---|
Molecular Weight |
241.21 g/mol |
IUPAC Name |
1-(1H-pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol |
InChI |
InChI=1S/C12H10F3NO/c1-12(17,10-3-2-4-16-10)7-5-8(13)11(15)9(14)6-7/h2-6,16-17H,1H3 |
InChI Key |
RZAJBOZRBCJNMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CN1)(C2=CC(=C(C(=C2)F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine](/img/structure/B15242354.png)

![2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane](/img/structure/B15242362.png)
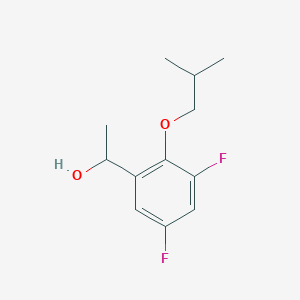
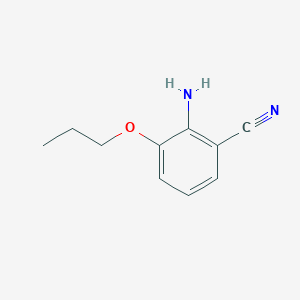
![2-Thien-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B15242382.png)
